(4-Trifluoromethyl-pyrimidin-2-yl)-thiourea
CAS No.:
Cat. No.: VC18406953
Molecular Formula: C6H5F3N4S
Molecular Weight: 222.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H5F3N4S |
|---|---|
| Molecular Weight | 222.19 g/mol |
| IUPAC Name | [4-(trifluoromethyl)pyrimidin-2-yl]thiourea |
| Standard InChI | InChI=1S/C6H5F3N4S/c7-6(8,9)3-1-2-11-5(12-3)13-4(10)14/h1-2H,(H3,10,11,12,13,14) |
| Standard InChI Key | QUNSAUALHINRMV-UHFFFAOYSA-N |
| Canonical SMILES | C1=CN=C(N=C1C(F)(F)F)NC(=S)N |
Introduction
Structural and Chemical Identity
(4-Trifluoromethyl-pyrimidin-2-yl)-thiourea (IUPAC name: N-[4-(trifluoromethyl)pyrimidin-2-yl]thiourea) is defined by the molecular formula C₆H₅F₃N₄S and a molecular weight of 222.19 g/mol . The pyrimidine ring’s 4-position hosts a trifluoromethyl (-CF₃) group, while the 2-position is substituted with a thiourea (-NH-CS-NH₂) group. The SMILES notation C1=NC(=NC(=C1C(F)(F)F)N)C(=S)N and InChI key TWKOJBXTGXHLQG-UHFFFAOYSA-N provide unambiguous structural representations .
The trifluoromethyl group contributes to the compound’s lipophilicity and electron-withdrawing effects, which influence reactivity and binding interactions. The thiourea moiety, with its dual amine groups and sulfur atom, enables hydrogen bonding and metal coordination, making it a versatile scaffold for drug design .
Synthesis and Characterization
Synthetic Routes
The synthesis of (4-trifluoromethyl-pyrimidin-2-yl)-thiourea typically involves nucleophilic substitution or condensation reactions. A general approach, as inferred from analogous pyrimidine-thiourea derivatives, involves reacting 2-amino-4-trifluoromethylpyrimidine with thiourea or an isothiocyanate under basic conditions .
For example, in a method adapted from the O-alkylation of pyrimidinones , 2-amino-4-trifluoromethylpyrimidine may be treated with potassium thiocyanate (KSCN) in refluxing acetone, followed by acid workup to yield the thiourea derivative. Alternatively, reacting the amine with carbon disulfide (CS₂) in the presence of a base like potassium carbonate (K₂CO₃) could facilitate thiourea formation .
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Combine 2-amino-4-trifluoromethylpyrimidine (3 mmol) with KSCN (3 mmol) in acetone (10 mL).
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Reflux for 30 minutes under stirring.
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Concentrate under vacuum, purify via recrystallization (hexane/MeOH), and isolate the product.
Physicochemical Properties
The compound’s solubility profile aligns with its mixed polar (thiourea) and nonpolar (-CF₃) functional groups. Stability studies suggest sensitivity to prolonged heat (>150°C) and strong acids/bases .
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